molecular formula C21H19ClO2 B158764 3,4-Dibenzyloxybenzyl chloride CAS No. 1699-59-8

3,4-Dibenzyloxybenzyl chloride

Cat. No.: B158764
CAS No.: 1699-59-8
M. Wt: 338.8 g/mol
InChI Key: DDAGFZBQVSGXJN-UHFFFAOYSA-N
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Description

3,4-Dibenzyloxybenzyl chloride is an organic compound with the molecular formula (C_{21}H_{19}ClO_{2}). It is characterized by the presence of two benzyloxy groups attached to a benzyl chloride moiety. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibenzyloxybenzyl chloride typically involves the reaction of 3,4-dihydroxybenzyl chloride with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form 3,4-dibenzyloxybenzyl alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Major Products:

    Substitution: 3,4-Dibenzyloxybenzyl amine, 3,4-Dibenzyloxybenzyl alcohol, 3,4-Dibenzyloxybenzyl thiol.

    Oxidation: 3,4-Dibenzyloxybenzaldehyde, 3,4-Dibenzyloxybenzoic acid.

    Reduction: 3,4-Dibenzyloxybenzyl alcohol.

Scientific Research Applications

3,4-Dibenzyloxybenzyl chloride is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: In the preparation of bioactive compounds that can be used in biochemical assays and studies.

    Medicine: As a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: In the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3,4-Dibenzyloxybenzyl chloride primarily involves its reactivity as a benzyl chloride derivative. The compound can act as an electrophile in nucleophilic substitution reactions, where the chloride group is displaced by a nucleophile. The benzyloxy groups can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

    Benzyl chloride: A simpler analogue with a single benzyl group.

    3,4-Dimethoxybenzyl chloride: Similar structure but with methoxy groups instead of benzyloxy groups.

    3,4-Dibenzyloxybenzaldehyde: An oxidation product of 3,4-Dibenzyloxybenzyl chloride.

Uniqueness: this compound is unique due to the presence of two benzyloxy groups, which enhance its reactivity and versatility in organic synthesis. This compound can serve as a valuable intermediate in the preparation of more complex molecules, offering multiple functionalization sites for further chemical modifications.

Properties

IUPAC Name

4-(chloromethyl)-1,2-bis(phenylmethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClO2/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)21(13-19)24-16-18-9-5-2-6-10-18/h1-13H,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAGFZBQVSGXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCl)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168769
Record name 3,5-Bis(benzyloxy)-alpha-chlorotoluene
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Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1699-59-8
Record name 4-(Chloromethyl)-1,2-bis(phenylmethoxy)benzene
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Record name 3,5-Bis(benzyloxy)-alpha-chlorotoluene
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Record name 1699-59-8
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Record name 3,5-Bis(benzyloxy)-alpha-chlorotoluene
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Record name 3,5-bis(benzyloxy)-α-chlorotoluene
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Record name 3,5-BIS(BENZYLOXY)-ALPHA-CHLOROTOLUENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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